molecular formula C19H11ClO2 B14659621 Methanone, 2-dibenzofuranylphenyl- CAS No. 50468-61-6

Methanone, 2-dibenzofuranylphenyl-

Cat. No.: B14659621
CAS No.: 50468-61-6
M. Wt: 306.7 g/mol
InChI Key: YIWQCJMKGCWOIN-UHFFFAOYSA-N
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Description

Methanone, 2-dibenzofuranylphenyl- is a ketone derivative featuring a dibenzofuran moiety linked to a phenyl group via a carbonyl bridge. Dibenzofuran, a heterocyclic aromatic system, imparts unique electronic and steric properties to the compound, making it of interest in materials science and organic synthesis.

Properties

CAS No.

50468-61-6

Molecular Formula

C19H11ClO2

Molecular Weight

306.7 g/mol

IUPAC Name

(4-chlorophenyl)-dibenzofuran-2-ylmethanone

InChI

InChI=1S/C19H11ClO2/c20-14-8-5-12(6-9-14)19(21)13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H

InChI Key

YIWQCJMKGCWOIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dibenzofuranylphenyl methanone can be achieved through various methods. One common approach involves the reaction of dibenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-dibenzofuranylphenyl methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-dibenzofuranylphenyl methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-dibenzofuranylphenyl methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methanone, 2-dibenzofuranylphenyl- with structurally or functionally related compounds, based on available evidence:

Property Methanone, 2-Dibenzofuranylphenyl- (Hypothetical) Di(1H-tetrazol-5-yl) Methanone Oxime 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Methanone, (1,4-Dihydroxy-3-phenyl-2-naphthalenyl)phenyl-
Molecular Formula Likely C₁₉H₁₂O₃* C₂H₂N₈O₂ C₃H₄N₁₀O C₂₃H₁₆O₃
Molecular Weight (g/mol) ~288 (estimated) 194.09 228.13 340.37
Decomposition Temp. (°C) Not reported 288.7 247.6 Not reported
Density (g·cm⁻³) Not reported Not reported Not reported Not reported (Compound 4 in : 1.675 g·cm⁻³)
Structural Features Dibenzofuran + phenyl ketone Tetrazole + oxime Tetrazole + hydrazone Naphthalenyl + dihydroxy phenyl ketone
Stabilization Mechanism Potential π-π interactions Extensive H-bonding network Extensive H-bonding network Likely H-bonding (hydroxy groups)

*Estimated based on dibenzofuran (C₁₂H₈O) and phenyl ketone (C₇H₅O) subunits.

Key Findings:

Thermal Stability: Di(1H-tetrazol-5-yl) methanone oxime exhibits higher thermal stability (decomposition at 288.7°C) compared to 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C), attributed to stronger H-bonding in the former . Methanone, 2-dibenzofuranylphenyl- may exhibit intermediate stability, depending on its intermolecular interactions.

Crystallography: Compound 4 (orthorhombic, density 1.675 g·cm⁻³) from highlights the role of crystal packing in density. Methanone derivatives with rigid aromatic systems (e.g., dibenzofuran or naphthalenyl) may adopt similar dense, ordered structures.

Functional Group Impact: Hydroxy groups in Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- likely enhance solubility and H-bonding capacity compared to the non-hydroxylated dibenzofuranyl variant. This could influence applications in pharmaceuticals or supramolecular chemistry.

Safety Considerations: While safety data for Methanone, 2-dibenzofuranylphenyl- are unavailable, the SDS for Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- emphasizes standard ketone handling protocols (e.g., medical consultation upon exposure) .

Limitations:

Direct experimental data for Methanone, 2-dibenzofuranylphenyl- are absent in the reviewed literature. Comparisons rely on structural analogs, necessitating further research to validate properties.

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